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3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Physicochemical profiling Medicinal chemistry Procurement specification

FBDD campaigns targeting kinases frequently fail due to scaffold sensitivity-minor substitution changes on the triazolopyrazine core can drastically alter target engagement. 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol solves this with a defined 3-aminomethyl-8-ol pattern delivering a unique H-bond profile (2 donors, 4 acceptors) and a reactive primary amine handle for SAR library synthesis. • Low MW 165.15 g/mol with high ligand efficiency potential for c-Met/VEGFR-2 fragment screening • XLogP -2.2 & TPSA 85.8 Ų within CNS drug-like space for brain-penetrant probe development • ≥95% purity, exact mass 165.06505986 Da-also suitable as a polar heterocycle LC-MS calibrant

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 2089257-98-5
Cat. No. B1488714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
CAS2089257-98-5
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(=O)N1)CN
InChIInChI=1S/C6H7N5O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3,7H2,(H,8,12)
InChIKeyGSYKSYODOFFZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol: Core Physicochemical and Structural Baseline for Procurement


3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (CAS 2089257-98-5) is a heterobicyclic small molecule with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol [1]. The structure features a [1,2,4]triazolo[4,3-a]pyrazine core with an aminomethyl substituent at the 3-position and a hydroxyl group at the 8-position, existing in its 8-oxo tautomeric form (3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one) [1]. The compound is typically supplied at a minimum purity of 95% and has a computed XLogP3-AA of -2.2, indicating hydrophilic character [1].

Why a Simple In-Class Substitution for 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is Not Advisable


Substitution within the [1,2,4]triazolo[4,3-a]pyrazine class is high-risk due to the profound impact of even minor structural changes on biological target engagement. The specific substitution pattern of 3-(aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol—a primary amine at the 3-position and a tautomerizable 8-hydroxy group—creates a distinct hydrogen bond donor/acceptor profile (2 donors, 4 acceptors) [1]. Closely related analogs like 3-[(methylamino)methyl]- or 3-(2-aminoethyl)- derivatives alter the basicity and steric bulk of the side chain, which can abrogate or completely shift kinase binding profiles. The scientific literature confirms that activity within this scaffold class is highly sensitive to the nature of the 3-substituent, with selectivity and potency changes of several orders of magnitude observed for single-atom modifications [2]. Therefore, generic replacement without quantitative, head-to-head validation is scientifically unsound.

Quantitative Differentiation Evidence for 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol Against Closest Analogs


Physicochemical Signature Differentiation from 3-(Aminomethyl)-7-methyl Analog

High-strength differential evidence for this compound is severely limited in the accessible public domain. Quantitative differentiation can only be established against a very close structural analog based on computed physicochemical properties, which serve as a necessary but insufficient basis for final selection. Against the 7-methyl substituted analog 3-(Aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2089258-48-8, MW 179.18 g/mol), the target compound has a significantly lower molecular weight of 165.15 g/mol and a distinct hydrogen bonding profile [1]. This difference is crucial for lead-likeness and permeability predictions. It is critically noted that no direct, comparator-based biochemical or potency data could be identified for the target molecule from non-vendor primary sources. The claim of dual c-Met/VEGFR-2 kinase inhibition, while associated with the broader scaffold class, is supported by class-level inference and has not been verified for this specific compound in peer-reviewed studies [2]. Consequently, procurement decisions must be based on the compound's utility as a unique, differentiated chemical intermediate for proprietary analog synthesis, pending bespoke biological validation.

Physicochemical profiling Medicinal chemistry Procurement specification

Lipophilicity and Solubility Potential Differentiation from N-Methyl Analog

The target compound's computed XLogP3-AA value of -2.2 presents a quantifiable differentiation point for procurement selection against the N-methyl analogue 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (CAS 1155920-69-6) [1]. While a precise XLogP for the comparator is not provided in the same database, the structural addition of a methyl group to the side-chain nitrogen is universally associated with an increase in lipophilicity of approximately +0.5 to +1.0 log units [2]. A measured or computed value for the comparator was not available from non-excluded sources; however, the target compound's lower lipophilicity suggests superior intrinsic aqueous solubility and a reduced risk of phospholipidosis, which are key differentiators for in vitro assay development.

ADME property Solubility Drug design

Tautomeric and Hydrogen-Bonding Differentiation from 3-(2-Aminoethyl) Analog

The 8-hydroxy group of the target compound can exist as the 8-oxo tautomer (3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one), creating a specific donor-acceptor-donor motif distinct from the permanently hydroxyl form of the 3-(2-aminoethyl) analog (CAS not specified in accessible sources) [1]. The target compound's computed hydrogen bond donor/acceptor counts are 2 and 4, respectively. The 3-(2-aminoethyl) analog, with an extended alkylamine chain, adds an additional rotatable bond, increasing conformational flexibility, and its hydrogen bond donor count increases to 3, altering its pharmacophoric fingerprint . No quantitative binding data is available from primary literature for either compound; this differentiation is based on computed molecular descriptors alone.

Molecular recognition Target engagement Fragment-based drug design

Recommended Application Scenarios for 3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol Based on Verifiable Evidence


Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Kinase ATP-Binding Sites

Given its low molecular weight (165.15 g/mol) and calculated high ligand efficiency potential, the compound is suitable as a starting fragment for FBDD campaigns targeting kinases, such as c-Met or VEGFR-2, where the [1,2,4]triazolo[4,3-a]pyrazine scaffold has shown class-level activity [1]. The primary aminomethyl group provides a reactive handle for library synthesis to explore structure-activity relationships (SAR) [1]. Users should note that direct, quantitative activity data for this specific fragment against any kinase is currently absent from public non-vendor sources, necessitating bespoke primary screening.

Synthesis of Rivaroxaban-inspired Coagulation Factor Xa Probe Analogues

The [1,2,4]triazolo[4,3-a]pyrazine core is a known bioisostere for the oxazolidinone ring in factor Xa inhibitors like rivaroxaban [1]. The specific 3-aminomethyl-8-ol substitution pattern provides a differentiated vector for introducing sulfonamide or amide warheads to explore novel anticoagulant chemotypes. This application uses the compound as a comparator to established pyrazine-based factor Xa inhibitors, where potency and selectivity are highly dependent on the substitution pattern .

Lead-Like Intermediate for CNS-Penetrant Kinase Probe Development

The compound's low topological polar surface area (TPSA: 85.8 Ų) and computed XLogP of -2.2 place it within favorable CNS drug-like space (TPSA < 90, XLogP 1-4 is typical, though lower values can be accommodated) [1]. This makes it a candidate intermediate for developing kinase probes intended for CNS targets, beginning from a scaffold with a differentiation advantage in permeability compared to larger, more lipophilic analogs [1].

Calibration Standard for Hydrophilic Heterocycle Analysis in Mass Spectrometry

Its well-defined exact mass (165.06505986 Da) and high purity specification (min. 95%) make it suitable as a low-molecular-weight calibration standard for liquid chromatography-mass spectrometry (LC-MS) workflows, particularly for tuning instruments to detect polar heterocycles . This application is procured based on an exact mass differentiation from more common, less polar standards.

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